N-(propan-2-yl)(tert-butoxy)carbohydrazide

Description

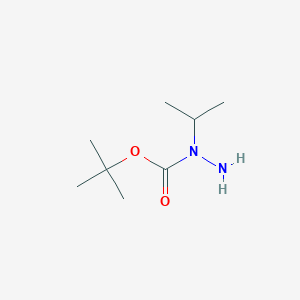

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-amino-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(2)10(9)7(11)12-8(3,4)5/h6H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSGHWDYBGUPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175233-53-1 | |

| Record name | N-(propan-2-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of N Propan 2 Yl Tert Butoxy Carbohydrazide

Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. umich.edu

The cleavage of the Boc group from N-(propan-2-yl)(tert-butoxy)carbohydrazide is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). youtube.comresearchgate.net The mechanism proceeds through a series of well-defined steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This initial step increases the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. The subsequent step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. commonorganicchemistry.com This carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the deprotected isopropylhydrazine as its corresponding acid salt. commonorganicchemistry.com The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction. This cation can be quenched by a suitable nucleophile, deprotonate to form isobutylene, or polymerize. commonorganicchemistry.com

The general mechanism can be summarized as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.

Cation Formation: The molecule fragments, releasing the sterically bulky and electronically stable tert-butyl cation.

Decarboxylation: The resulting carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free hydrazine (B178648).

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Typical Solvent(s) | Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | nih.gov |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 0 °C to Room Temp | youtube.comcommonorganicchemistry.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Varies | nih.gov |

Nucleophilic Behavior of the Hydrazine Moiety

Following the removal of the Boc group, the resulting isopropylhydrazine possesses a highly nucleophilic terminal nitrogen atom (-NH₂). This moiety readily participates in reactions with various electrophiles.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and high-yielding condensation reaction. researchgate.net In the case of the deprotected N-(propan-2-yl)(tert-butoxy)carbohydrazide (isopropylhydrazine), the terminal nitrogen atom acts as the nucleophile.

The mechanism typically proceeds under acidic catalysis. researchgate.net The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydrazine. The hydrazine's terminal nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule result in the formation of a stable carbon-nitrogen double bond, yielding the corresponding hydrazone. organic-chemistry.org

Table 2: Representative Condensation Reactions for Hydrazone Formation

| Hydrazine Derivative | Carbonyl Compound | Product Type | General Conditions |

| Isopropylhydrazine | Benzaldehyde | Benzaldehyde isopropylhydrazone | Acid catalyst (e.g., acetic acid), alcoholic solvent, heating |

| Isopropylhydrazine | Acetone | Acetone isopropylhydrazone | Acid catalyst, alcoholic solvent |

| Isopropylhydrazine | Cyclohexanone | Cyclohexanone isopropylhydrazone | Acid catalyst, alcoholic solvent |

The nucleophilic nitrogen of isopropylhydrazine can also react with isocyanates to form substituted semicarbazides, which are a class of urea (B33335) derivatives. This reaction is a nucleophilic addition process where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the isocyanate.

The reaction does not typically require a catalyst and proceeds via the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable urea derivative. The process is generally fast and efficient, providing a direct route to these compounds. nih.govgoogle.com A variety of isocyanates, including both aliphatic and aromatic variants, can be employed in this synthesis. google.com

Table 3: Formation of Urea Derivatives from Isopropylhydrazine

| Reactant 1 | Reactant 2 (Isocyanate) | Product Class |

| Isopropylhydrazine | Phenyl isocyanate | 4-isopropyl-1-phenylsemicarbazide |

| Isopropylhydrazine | Methyl isocyanate | 4-isopropyl-1-methylsemicarbazide |

| Isopropylhydrazine | Ethyl isocyanate | 1-ethyl-4-isopropylsemicarbazide |

Advanced Catalytic Transformations

Derivatives of N-(propan-2-yl)(tert-butoxy)carbohydrazide, particularly the corresponding hydrazones, can participate in advanced transition-metal-catalyzed reactions.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. While direct carboamination of N-(propan-2-yl)(tert-butoxy)carbohydrazide is not widely reported, related derivatives, such as N-Boc protected hydrazones, undergo palladium-catalyzed transformations. For instance, Pd(II)-catalyzed direct C-H acylation of N-Boc hydrazones with aldehydes has been described as a method to synthesize 1,2-diacylbenzenes. nih.gov

More broadly, palladium-catalyzed carboamination reactions often involve the coupling of an aryl or alkenyl halide with an alkene bearing a pendant amine. nih.gov In a related context, N-Boc protected aminoalkenes undergo these transformations to produce nitrogen-containing heterocycles like pyrrolidines. The mechanism is believed to involve the oxidative addition of the aryl/alkenyl halide to a Pd(0) complex, followed by coordination of the alkene and subsequent intramolecular insertion into the palladium-nitrogen bond (aminopalladation). The final step is a C-C bond-forming reductive elimination, which generates the product and regenerates the Pd(0) catalyst. nih.govnih.gov This demonstrates the potential for Boc-protected hydrazine derivatives to be employed in sophisticated catalytic cycles for the construction of complex molecular architectures.

Table 4: Example of a Palladium-Catalyzed Carboamination

| Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| N-Boc-pent-4-enylamine | Aryl Bromide | Pd₂(dba)₃ / Ligand | 2-(Arylmethyl)pyrrolidine | nih.gov |

| Acetophenone N-Boc hydrazone | Aldehyde | Pd(OAc)₂ | 1,2-Diacylbenzene | nih.gov |

Indium-Mediated Allylation Reactions of Hydrazones

The hydrazone derivative of N-(propan-2-yl)(tert-butoxy)carbohydrazide serves as a versatile intermediate in carbon-carbon bond-forming reactions. One notable transformation is the indium-mediated allylation, a process that introduces an allyl group to the carbon atom of the C=N bond, leading to the formation of homoallylic hydrazides. This reaction is significant for its efficiency and is often conducted under mild, aqueous conditions, reflecting the utility of indium in organic synthesis. beilstein-journals.org

The general and efficient palladium-catalyzed indium-mediated allylation of chiral hydrazones can be accomplished with excellent yield (72-92%) and diastereoselectivity (up to 99:1). nih.gov The reaction typically involves treating the N-Boc protected hydrazone with an allyl halide in the presence of indium metal. The mechanism is believed to proceed through the formation of an organoindium reagent in situ, which then acts as the nucleophile.

A key advantage of this methodology is its applicability to a range of substrates, including those derived from complex aldehydes and ketones. For instance, the indium-mediated allylation of 3-(2-Boc-hydrazono)indolin-2-one derivatives has been successfully demonstrated, paving the way for the synthesis of novel spirocyclic oxindoles. nih.gov This highlights the reaction's tolerance to various functional groups and its potential in constructing complex molecular architectures.

Furthermore, the development of catalytic and enantioselective versions of this reaction has significantly enhanced its synthetic utility. nih.govfigshare.comfigshare.com By employing chiral ligands, such as BINOL derivatives, it is possible to achieve high levels of stereocontrol, affording chiral homoallylic amines with up to 97% enantiomeric excess (ee). nih.govfigshare.comfigshare.com The use of catalytic amounts of the ligand (e.g., 10 mol %) can still provide high selectivity (up to 92% ee), making the process more atom-economical. nih.govfigshare.com

Below is a table summarizing representative examples of indium-mediated allylation reactions on Boc-hydrazone substrates, showcasing the scope and efficiency of this transformation.

Table 1: Examples of Indium-Mediated Allylation of Boc-Hydrazones

| Entry | Hydrazone Substrate | Allyl Source | Catalyst/Ligand | Solvent | Yield (%) | Diastereoselectivity/ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Isatin-derived N-Boc-hydrazone | Allyl bromide | Indium | THF/H₂O | 85-95 | N/A | nih.gov |

| 2 | Benzaldehyde N-Boc-hydrazone | Allyl bromide | Indium / (R)-3,3'-bistrifluoromethylBINOL | THF | 80 | 92 ee | nih.gov |

| 3 | Acetophenone N-Boc-hydrazone | Allyl bromide | Indium / (R)-3,3'-bistrifluoromethylBINOL (10 mol%) | THF | 85 | 88 ee | nih.gov |

Rearrangement Pathways Involving the Carbazate (B1233558) Skeleton

The carbazate skeleton, which forms the core of N-(propan-2-yl)(tert-butoxy)carbohydrazide, possesses a unique arrangement of heteroatoms that can predispose it to various rearrangement reactions. These transformations typically involve the migration of a substituent to an adjacent electron-deficient atom, often a nitrogen or oxygen, leading to a significant structural reorganization of the molecule. wikipedia.orgcambridgescholars.com While specific rearrangement pathways for N-(propan-2-yl)(tert-butoxy)carbohydrazide itself are not extensively documented, analogies can be drawn from the well-established reactivity of related functional groups such as amides, hydroxamates, and other carbamate (B1207046) derivatives. noaa.govchemicke-listy.czbyjus.com

Several classical rearrangement reactions could potentially be adapted to the carbazate framework:

Hofmann-type Rearrangement: The Hofmann rearrangement involves the conversion of a primary amide to an amine with one fewer carbon atom, proceeding through an isocyanate intermediate. byjus.com A similar pathway could be envisioned for a derivative of the carbazate where the terminal nitrogen is part of an amide-like structure. Treatment with a halogenating agent (like bromine) and a base could initiate a rearrangement where the tert-butoxycarbonyl group or the isopropyl group migrates to the adjacent nitrogen, leading to the expulsion of a leaving group and the formation of a reactive intermediate.

Curtius-type Rearrangement: The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate through the thermal or photochemical loss of nitrogen gas. byjus.com If the carbazate were converted to an analogous acyl azide derivative at the carbonyl carbon, it could undergo a rearrangement where the N-N bond structure influences the migration of the substituted amino group to the carbonyl carbon, yielding a complex isocyanate derivative.

Beckmann-type Rearrangement: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.com While not directly applicable to the carbazate itself, derivatives of the parent compound, such as ketoximes formed from a related ketone, could undergo this type of skeletal reorganization. The key step involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen. masterorganicchemistry.com

Lossen-type Rearrangement: Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. An O-acylated or O-sulfonylated derivative of a carbazate could potentially undergo this transformation, where the migrating group moves to an electron-deficient nitrogen upon departure of the leaving group.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(propan-2-yl)(tert-butoxy)carbohydrazide |

| Indium |

| Allyl bromide |

| 3-(2-Boc-hydrazono)indolin-2-one |

| Homoallylic hydrazides |

| Spirocyclic oxindoles |

| BINOL |

| Homoallylic amines |

| Benzaldehyde |

| Acetophenone |

| Palladium(II) acetate |

| Triphenylphosphine |

| Isocyanate |

| Acyl azide |

| Oxime |

| Hydroxamic acid |

| Bromine |

| Nitrogen |

| Tetrahydrofuran (THF) |

Based on a comprehensive review of available scientific literature, it has not been possible to substantiate the specific applications of N-(propan-2-yl)(tert-butoxy)carbohydrazide as a versatile building block in the synthesis of the heterocyclic systems and in peptide chemistry as outlined in the requested article structure.

Extensive searches did not yield any specific examples or research findings where N-(propan-2-yl)(tert-butoxy)carbohydrazide is used as a precursor for:

Pyrazole and Pyrazolidine Scaffolds

Oxadiazole and Thiadiazole Derivatives

Triazine and Benzimidazole Systems

Naphthofuran Derivatives

Furthermore, no documentation was found detailing its application as an orthogonal protecting group for nitrogen in peptide chemistry or peptidomimetics.

While the synthesis of these heterocyclic compounds and the principles of orthogonal protecting groups are well-established fields in organic chemistry, the specific role of N-(propan-2-yl)(tert-butoxy)carbohydrazide in these contexts is not supported by the accessible literature.

Therefore, this article cannot be generated as the foundational claims of the proposed outline could not be scientifically verified. To produce content for the specified sections would require speculation beyond the available data, which would not meet the standards of a scientifically accurate and informative article.

Applications of N Propan 2 Yl Tert Butoxy Carbohydrazide As a Versatile Building Block

Utility in Peptide Chemistry and Peptidomimetics

Synthesis of N-Substituted Hydrazides for Peptide Analogs

The synthesis of peptide analogs is a crucial area of medicinal chemistry, aimed at developing therapeutic agents with improved stability, bioavailability, and efficacy. N-(propan-2-yl)(tert-butoxy)carbohydrazide serves as an important precursor in the generation of N-substituted hydrazides, which are key components of various peptide mimetics. The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for the hydrazine (B178648) functionality, which is essential during the stepwise assembly of peptide chains. nih.gov

In solid-phase peptide synthesis (SPPS), the Boc-protected hydrazine can be incorporated into a peptide sequence. The use of N'-protected amino acid hydrazides is a well-established strategy to circumvent problems associated with the hydrazinolysis of esters, which can be harsh on sensitive amino acid sequences. thieme-connect.de The synthesis of peptide hydrazides can be conveniently carried out on solid supports, such as 2-chlorotrityl resins preloaded with hydrazine. iris-biotech.de The peptide chain is elongated using standard SPPS protocols. Upon completion of the peptide sequence, the N-(propan-2-yl)(tert-butoxy)carbohydrazide moiety can be deprotected, typically using a mild acid, to reveal the N-isopropyl hydrazide at the C-terminus. This terminal hydrazide is a versatile functional handle. It can be converted into a thioester for native chemical ligation (NCL), a powerful technique for joining peptide fragments to create larger proteins or cyclic peptides. iris-biotech.demdpi.com

Furthermore, the presence of the isopropyl group on one of the hydrazine nitrogens introduces steric bulk and alters the electronic properties of the resulting peptide analog. This modification can influence the conformational preferences of the peptide backbone and its interaction with biological targets. The ability to introduce such N-substitutions is valuable for creating libraries of peptide analogs with diverse properties for drug discovery. rsc.org

| Parameter | Description | Relevance in Peptide Synthesis |

| Starting Material | N-(propan-2-yl)(tert-butoxy)carbohydrazide | Provides a Boc-protected N-isopropyl hydrazine moiety. |

| Synthetic Strategy | Solid-Phase Peptide Synthesis (SPPS) | Allows for the sequential addition of amino acids to build a peptide chain. |

| Deprotection | Mild acidic conditions (e.g., TFA) | Selectively removes the Boc group to reveal the reactive hydrazide. thieme-connect.de |

| Key Intermediate | C-terminal N-isopropyl peptide hydrazide | A versatile functional group for further modifications. |

| Application | Synthesis of peptide analogs, cyclic peptides, and protein ligation via NCL. mdpi.com | Enables the creation of novel therapeutic and research compounds. |

Construction of N,N'-Disubstituted Ureas and Related Compounds

N,N'-disubstituted ureas are a class of compounds with significant applications in medicinal chemistry, materials science, and agriculture. nih.gov The synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. organic-chemistry.org N-(propan-2-yl)(tert-butoxy)carbohydrazide can serve as a precursor to the hydrazine component in such reactions.

The synthetic utility of this carbazate (B1233558) lies in the selective deprotection of the Boc group to furnish N-isopropylhydrazine. This hydrazine derivative, with its two distinct nitrogen atoms, can then be reacted with various electrophiles to construct N,N'-disubstituted ureas. A common method involves the reaction of the deprotected hydrazine with an isocyanate (R-N=C=O). The more nucleophilic terminal nitrogen of the N-isopropylhydrazine will preferentially attack the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage. This approach allows for the synthesis of a wide array of N,N'-disubstituted ureas with one of the nitrogen atoms being part of the original hydrazine moiety.

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be employed. nih.gov In a stepwise approach, the deprotected N-isopropylhydrazine can be reacted with a phosgene equivalent to form an intermediate chloroformate or imidazolyl-carboxamide, which can then be treated with a second, different amine to yield an unsymmetrical N,N'-disubstituted urea. The isopropyl group on one of the nitrogen atoms provides specific steric and electronic properties to the final urea molecule, which can be advantageous in tuning its biological activity or material properties.

| Reactant 1 | Reactant 2 | Product | Significance |

| N-isopropylhydrazine (from deprotection) | Isocyanate (R-NCO) | N-isopropyl-N'-R-urea | Direct and efficient route to unsymmetrical ureas. organic-chemistry.org |

| N-isopropylhydrazine (from deprotection) | Phosgene or equivalent, then a second amine (R'-NH2) | N-isopropyl-N'-R'-urea | Versatile method for constructing diverse N,N'-disubstituted ureas. nih.gov |

Integration into Polymer Chemistry and Material Science

The unique chemical properties of N-(propan-2-yl)(tert-butoxy)carbohydrazide also lend themselves to applications in polymer chemistry and material science, where it can be used to introduce specific functionalities into polymer chains or onto the surface of nanomaterials.

Polymeric scaffolds are crucial in tissue engineering and regenerative medicine, providing a temporary three-dimensional structure for cells to grow and form new tissue. bham.ac.uk Hydrazide-containing polymers, or polyhydrazides, are of particular interest due to their ability to form hydrogels and their reactive nature, which allows for post-polymerization modification.

N-(propan-2-yl)(tert-butoxy)carbohydrazide can be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or a vinyl group. This functionalized monomer can then be copolymerized with other monomers to create a polymeric scaffold with pendant N-isopropyl-N-Boc-hydrazide groups. The Boc protecting groups can be subsequently removed to expose the reactive hydrazide functionalities throughout the polymer scaffold. These hydrazide groups can then be used to crosslink the polymer chains to form hydrogels or to conjugate bioactive molecules, such as growth factors or cell adhesion peptides, to the scaffold. This approach allows for the creation of "smart" biomaterials that can be tailored for specific biomedical applications. The presence of the isopropyl group can influence the hydrophobicity and degradation rate of the resulting polymer.

The functionalization of nanoparticles is a key area of nanotechnology, enabling their use in applications such as targeted drug delivery, bioimaging, and catalysis. nih.gov Hydrazine-functionalized nanoparticles have shown great promise, for example, in the specific enrichment of glycopeptides for proteomics research. nih.gov

N-(propan-2-yl)(tert-butoxy)carbohydrazide can be used as a precursor for the surface modification of nanomaterials. For instance, nanoparticles with surface functional groups that can react with the deprotected hydrazine moiety of N-(propan-2-yl)hydrazine (e.g., epoxy or carboxyl groups) can be prepared. The carbazate is first deprotected to reveal the N-isopropylhydrazine, which is then reacted with the activated nanoparticle surface. This results in the covalent attachment of N-isopropylhydrazide groups to the nanoparticle.

These functionalized nanomaterials can then be used for various applications. The hydrazide groups can form hydrazone bonds with aldehydes or ketones, providing a versatile method for attaching other molecules, such as fluorescent dyes for imaging or targeting ligands for specific cell types. The Boc-protected form of the carbazate allows for a controlled functionalization process, ensuring that the reactive hydrazine is only exposed when needed.

| Application Area | Role of N-(propan-2-yl)(tert-butoxy)carbohydrazide | Resulting Material/System | Potential Use |

| Polymeric Scaffolds | As a monomer precursor after addition of a polymerizable group. | Functional polymer with pendant N-isopropylhydrazide groups. | Tissue engineering, drug delivery. bham.ac.uk |

| Functionalized Nanomaterials | As a surface modifying agent after deprotection. | Nanoparticles with surface-bound N-isopropylhydrazide groups. | Bio-separation, targeted drug delivery, bioimaging. nih.gov |

Lack of Publicly Available Research Hinders Detailed Analysis of N-(propan-2-yl)(tert-butoxy)carbohydrazide

A thorough investigation into the scientific literature reveals a significant scarcity of dedicated research on the chemical compound N-(propan-2-yl)(tert-butoxy)carbohydrazide. Despite extensive searches for spectroscopic and computational data, no specific experimental studies detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS) of this molecule are readily available in the public domain. Similarly, in-depth computational chemistry studies, including conformational analysis and quantum chemical calculations on its reaction mechanisms, appear to be unpublished or not widely disseminated.

This absence of specific data precludes a detailed discussion and analysis as outlined in the requested scientific article structure. Authoritative and scientifically accurate content generation requires a foundation of peer-reviewed research, which, in the case of N-(propan-2-yl)(tert-butoxy)carbohydrazide, is not currently accessible.

While general principles of spectroscopic and computational methodologies can be applied to predict the expected characteristics of this molecule, any such discussion would be speculative and would not meet the required standards of a scientifically rigorous article based on empirical evidence. For instance, one could predict the expected regions for N-H, C=O, and C-H stretches in an IR spectrum, or the likely chemical shifts and coupling patterns in an NMR spectrum. However, without experimental data for confirmation, these remain theoretical predictions.

The professional and authoritative tone required for the article cannot be maintained without concrete data and research findings to cite and discuss. Generating content without this basis would risk producing misinformation.

Therefore, the creation of a thorough and informative article focusing solely on the spectroscopic and computational analysis of N-(propan-2-yl)(tert-butoxy)carbohydrazide is not feasible at this time due to the lack of primary research literature on the subject.

Spectroscopic and Computational Analysis in Research on N Propan 2 Yl Tert Butoxy Carbohydrazide

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Prediction via Computational Models

The prediction of chemical reactivity through computational modeling has become an indispensable tool in modern chemical research. For N-(propan-2-yl)(tert-butoxy)carbohydrazide, in silico methods, particularly those rooted in quantum mechanics, offer a theoretical framework to understand its electronic structure and, by extension, its reactivity. These models provide insights into the molecule's behavior in chemical reactions, guiding experimental design and the development of new synthetic methodologies.

Computational analysis, primarily through Density Functional Theory (DFT), allows for the calculation of a variety of molecular properties and electronic parameters that are key determinants of chemical reactivity. These parameters, often referred to as quantum chemical descriptors, provide a quantitative basis for predicting how N-(propan-2-yl)(tert-butoxy)carbohydrazide will interact with other chemical species.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is directly related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile. Conversely, the ELUMO relates to the molecule's ability to accept electrons, reflecting its electrophilic character. A lower ELUMO value indicates a greater propensity to accept electrons from a nucleophile.

Further insights into the reactivity of N-(propan-2-yl)(tert-butoxy)carbohydrazide can be derived from other global reactivity descriptors calculated from the HOMO and LUMO energies. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO). A lower ionization potential signifies higher reactivity.

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A smaller value for global hardness indicates higher reactivity.

Global Softness (S): The reciprocal of global hardness (S = 1 / η), where a higher value suggests greater reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These computational models can also be used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. These visualizations provide a qualitative picture of the charge distribution within the N-(propan-2-yl)(tert-butoxy)carbohydrazide molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are invaluable for predicting the sites of potential electrophilic and nucleophilic attack.

While specific, in-depth computational studies exclusively focused on N-(propan-2-yl)(tert-butoxy)carbohydrazide are not widely available in public literature, the principles of these predictive models are well-established for related carbohydrazide (B1668358) derivatives. The data generated from such calculations are typically presented in tabular format to allow for clear comparison and interpretation. The following interactive table represents a hypothetical set of calculated quantum chemical descriptors for N-(propan-2-yl)(tert-butoxy)carbohydrazide, based on common computational chemistry software outputs.

Interactive Data Table: Predicted Quantum Chemical Descriptors for N-(propan-2-yl)(tert-butoxy)carbohydrazide

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electron-containing orbital; related to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.2 | Energy of the first empty orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 7.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | I | 6.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | -1.2 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 2.65 | The tendency of the molecule to attract electrons. |

| Global Hardness | η | 3.85 | Resistance to change in electron distribution. |

| Global Softness | S | 0.26 | The reciprocal of global hardness; a measure of reactivity. |

| Electrophilicity Index | ω | 0.91 | A measure of the molecule's electrophilic character. |

By analyzing these predicted values, researchers can infer the likely chemical behavior of N-(propan-2-yl)(tert-butoxy)carbohydrazide. For instance, the relatively large HOMO-LUMO gap would suggest good kinetic stability. The values of the electrophilicity index and other descriptors would further refine the understanding of its reactivity profile, aiding in the prediction of its behavior in various chemical environments and reactions.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Carbazate (B1233558) Transformations

The transformation of carbazates, including N-(propan-2-yl)(tert-butoxy)carbohydrazide, is a fertile ground for the development of novel catalytic systems. Current research efforts are aimed at discovering and optimizing catalysts that can mediate the conversion of carbazates into a diverse array of valuable organic molecules with high efficiency and selectivity.

Transition metal catalysis, in particular, has shown considerable promise. Recent studies have highlighted the use of palladium, copper, and iridium in the decarboxylative transformations of cyclic carbamates, which can generate key intermediates for the synthesis of N-heterocycles. nih.gov For instance, palladium catalysts can facilitate the decarboxylation of vinyl cyclic carbamates to form a zwitterionic intermediate, which can then undergo cyclization to produce various nitrogen-containing heterocyclic compounds. nih.gov Similarly, copper catalysts have been employed for the decarboxylation of ethynyl (B1212043) cyclic carbamates. nih.gov The development of new ligand systems for these metals could further enhance the scope and selectivity of these transformations.

Beyond decarboxylative reactions, research is also focusing on other catalytic transformations. Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates offer a mild pathway to form new carbamates. organic-chemistry.org Rhodium-catalyzed carbonylative coupling reactions represent another avenue for the functionalization of carbazates. acs.org Zirconium(IV)-catalyzed exchange processes between carbamates and amines have been shown to produce ureas, with microwave acceleration enhancing reaction rates. organic-chemistry.org

Future work in this area will likely involve a multidisciplinary approach, combining computational modeling to design more effective catalysts with high-throughput screening to rapidly evaluate their performance. The goal is to develop catalytic systems that are not only highly active and selective but also sustainable, utilizing earth-abundant metals and operating under mild reaction conditions.

Exploration of Asymmetric Synthesis Methodologies Involving the Compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Consequently, the development of asymmetric methodologies involving carbazates like N-(propan-2-yl)(tert-butoxy)carbohydrazide is a significant and active area of research. The focus is on achieving high levels of stereocontrol to produce enantiomerically pure compounds.

One promising strategy is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates. This method has been shown to produce α-hydroxy amides with excellent diastereoselectivity. nih.gov The use of a chiral auxiliary attached to the carbamate (B1207046) directs the stereochemical outcome of the rearrangement. Future research could explore the use of different chiral auxiliaries and substrates to broaden the scope of this reaction.

Another area of intense investigation is the use of chiral catalysts to induce enantioselectivity. For example, the enantioselective synthesis of cyclic carbamates from dialkyl amines and carbon dioxide has been achieved using a chiral Brønsted base catalyst. nih.gov This approach offers a non-redox pathway for CO2 fixation into valuable chiral molecules. Similarly, chiral phosphoric acid has been used to catalyze the enantio- and diastereoselective Nitroso-Diels–Alder cycloaddition of NH-triene-carbamates to synthesize chiral cis-3,6-dihydro-2H-1,2-oxazines. acs.org

Axially chiral carbamates have also emerged as valuable precursors in asymmetric synthesis. Resolved atropisomers of N-aryl carbamates have been shown to undergo radical and anionic cyclizations with a high degree of chirality transfer from the N-Ar axis to a new stereocenter. nih.gov This approach has been successfully applied to the synthesis of substituted dihydroindoles. The synthesis of C–N axially chiral carbazoles has also been achieved via an intramolecular Buchwald–Hartwig amination, utilizing an axial-to-axial chirality transfer. rsc.orgresearchgate.net

Future directions in this field will likely focus on the development of new chiral catalysts and reagents that can achieve even higher levels of enantioselectivity for a broader range of carbazate transformations. The combination of experimental and computational studies will be crucial in elucidating the mechanisms of these asymmetric reactions and in designing more effective stereocontrol strategies.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The principles of flow chemistry and automation are being increasingly applied to organic synthesis to improve efficiency, safety, and scalability. The integration of these technologies into the synthesis and transformation of carbazates, including N-(propan-2-yl)(tert-butoxy)carbohydrazide, represents a significant step forward in chemical manufacturing.

Continuous flow processes offer several advantages over traditional batch methods, including enhanced control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents and intermediates more safely. nih.govbeilstein-journals.orgresearchgate.net Several studies have demonstrated the successful application of flow chemistry to the synthesis of carbamates. For instance, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a range of Cbz-carbamate products in high yield and purity. nih.govbeilstein-journals.org Another approach utilizes a continuous flow system for the synthesis of carbamates from CO2, amines, and alkyl halides without the need for a catalyst. acs.org This method significantly reduces reaction times compared to batch processes. acs.org

Automation is a key component of modern flow chemistry systems, enabling precise control over reaction conditions and allowing for high-throughput screening and optimization. researchgate.netchimia.ch Automated flow synthesis platforms can be used to rapidly explore a wide range of reaction parameters, leading to the rapid identification of optimal conditions. chimia.ch For example, an automated radial synthesis platform has been developed for the multistep synthesis of small molecules. chimia.ch Furthermore, computer-vision controlled liquid-liquid extraction systems have been integrated into the continuous-flow synthesis of carbazate hydrazones, simplifying the purification process. researchgate.net

The scalable synthesis of sulfonylurea compounds, which often contain a carbamate-like linkage, has been achieved using a continuous multistep flow process without the isolation of intermediates. google.com This approach demonstrates the potential of flow chemistry for the efficient manufacturing of complex molecules.

Future research in this area will focus on the development of fully integrated and automated flow platforms for the synthesis of a wide range of carbazate derivatives. The combination of flow chemistry with in-line analytical techniques will enable real-time monitoring and optimization of reactions, leading to more robust and efficient manufacturing processes.

Advanced Applications in Bioorganic Chemistry as Molecular Scaffolds (excluding clinical data)

The carbamate functionality is a key structural motif in a wide range of biologically active molecules and serves as a versatile scaffold in bioorganic chemistry. nih.govacs.orgepa.gov The unique properties of the carbamate group, including its ability to act as a hydrogen bond donor and acceptor and its conformational rigidity, make it an attractive building block for the design of novel molecular architectures with specific biological functions. acs.org

Carbamates are frequently used as peptide bond surrogates in medicinal chemistry. acs.org Their enhanced chemical and proteolytic stability compared to amide bonds makes them valuable for the design of peptidomimetics with improved pharmacokinetic properties. nih.gov The substitution patterns on the nitrogen and oxygen atoms of the carbamate can be readily modified to fine-tune the biological activity and physical properties of the resulting molecules. acs.org

In the context of molecular scaffolds, carbazate-containing structures can be used to present multiple functional groups in a defined spatial arrangement. mdpi.commdpi.com This is particularly important for the design of multivalent ligands that can bind to multiple receptor sites simultaneously, leading to enhanced affinity and selectivity. For example, a malonyl-based scaffold has been developed for the presentation of multivalent carbohydrate-BODIPY conjugates, which have applications in chemical biology and biomedicine. mdpi.com

Furthermore, heterocyclic scaffolds incorporating carbamate-like structures are being explored as inhibitors of various enzymes. For example, a wide range of heterocyclic compounds have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. nih.gov The design of novel scaffolds that can selectively target specific isoforms of carbonic anhydrase is an active area of research.

Future research in this area will continue to explore the use of N-(propan-2-yl)(tert-butoxy)carbohydrazide and related carbazates as building blocks for the construction of complex molecular scaffolds. The development of synthetic methodologies that allow for the precise control over the architecture and functionalization of these scaffolds will be crucial for their application in areas such as drug discovery, chemical biology, and materials science.

Q & A

Q. What are the established synthetic routes for N-(propan-2-yl)(tert-butoxy)carbohydrazide?

Methodological Answer: The compound is typically synthesized via zinc-mediated coupling reactions. For example, tertiary butoxycarbazate derivatives can be prepared by reacting alkyl halides (e.g., 1-bromoethylbenzene) with N-(tert-butoxy)carbohydrazide in aqueous zinc/K₂HPO₄ systems, achieving yields of 77–99% . Key variables include solvent choice (THF/water mixtures), reaction temperature (60°C), and molar ratios (1:1–1:2 substrate-to-reagent). Alternative routes involve hydrazide coupling with isopropylamine derivatives under inert conditions .

Q. What spectroscopic techniques are used to confirm the structure of N-(propan-2-yl)(tert-butoxy)carbohydrazide?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Key signals include tert-butyl groups (δ 1.43–1.48 ppm, singlet) and isopropyl methyl protons (δ 1.52 ppm, doublet, J = 6.8 Hz) .

- FT-IR : Carboxylic N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

- LC-MS : Molecular ion peaks (e.g., m/z 375.1892 for tert-butoxy derivatives) confirm molecular weight .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Stability data indicate the compound is stable at room temperature under inert atmospheres (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, and high temperatures (>60°C), as decomposition products include CO and NOx under combustion . Recommend storage in amber glass vials at 4°C with desiccants.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate variables:

- Solvent Polarity : Test DMF vs. THF for solubility effects.

- Catalyst Loading : Vary zinc powder (1–5 eq.) to assess reaction acceleration .

- pH Control : Monitor K₂HPO₄ concentration (1–3 M) to stabilize intermediates .

Contradictions in yield (e.g., 77% vs. 99%) may arise from impurities in alkyl halide substrates; purity checks via GC-MS are critical .

Q. How to resolve contradictions in NMR data during characterization?

Methodological Answer: Discrepancies in splitting patterns (e.g., unexpected quartets) may arise from dynamic rotational isomerism. Strategies:

Q. What biological activities are plausible for this carbohydrazide derivative?

Methodological Answer: Structural analogs (e.g., adamantyl carbohydrazides) exhibit antimicrobial and hypoglycemic activity . Proposed assays:

Q. How to assess reactivity under varying pH and temperature conditions?

Methodological Answer: Design stability studies:

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Despite limited toxicity data (LD₅₀ unconfirmed), adopt precautionary measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.